

Bufexamac Profile and Regulatory Status

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bufexamac

CAS No.: 2438-72-4

Cat. No.: S522252

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The table below summarizes core information about **bufexamac** from the search results.

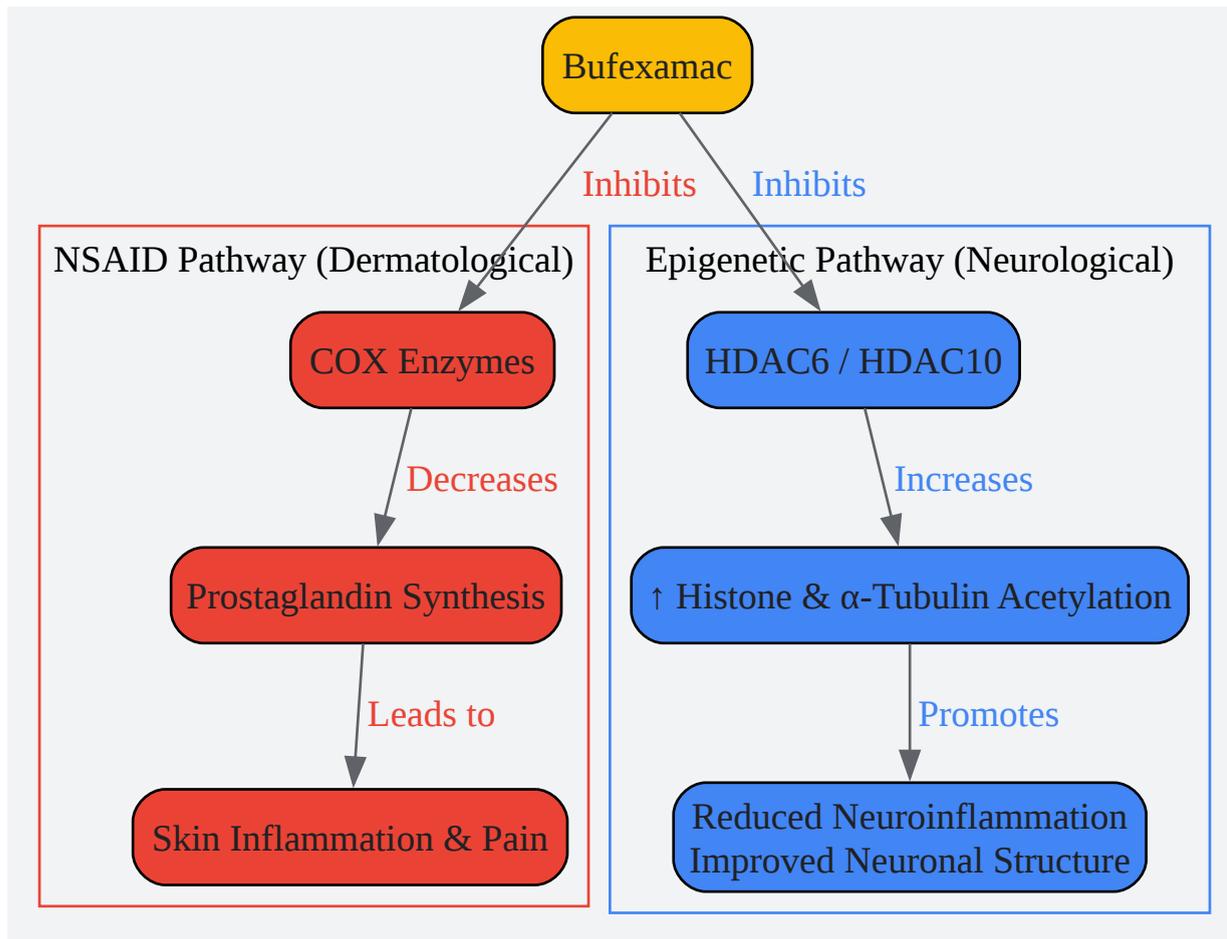
Attribute	Description
Drug Class	Non-Steroidal Anti-Inflammatory Drug (NSAID); Class IIb Histone Deacetylase (HDAC) Inhibitor [1] [2] [3]
Historical & Approved Uses	Topical/rectal treatment of subacute/chronic eczema, atopic dermatitis, sunburn, minor burns, itching, hemorrhoids (in combination with anesthetics) [1] [2]
Investigational Uses	Therapy for Alzheimer's disease (preclinical research) [3] [4]
Mechanism of Action	Dual action: inhibits Cyclooxygenase (COX-1 & COX-2) and selectively inhibits Class IIb HDACs (HDAC6 and HDAC10) [1] [2] [3]
Status in US, Canada & EU	Withdrawn or not approved (Due to high prevalence of allergic contact dermatitis) [1] [2]

Dual Mechanism of Action

Bufexamac exerts its effects through two primary pharmacological pathways:

- **Cyclooxygenase (COX) Inhibition:** As an NSAID, **bufexamac** inhibits COX-1 and COX-2 enzymes, reducing the production of prostaglandins that mediate inflammation, pain, and fever [1] [5] [6]. This mechanism underpins its traditional use in inflammatory skin conditions.
- **Class IIb HDAC Inhibition:** **Bufexamac** selectively inhibits histone deacetylases HDAC6 and HDAC10 [2] [3]. This epigenetic action increases histone and α -tubulin acetylation, which is implicated in modulating gene expression and cellular processes relevant to neuroinflammation and neurodegeneration [3] [4].

The following diagram illustrates these parallel pathways and their physiological effects:



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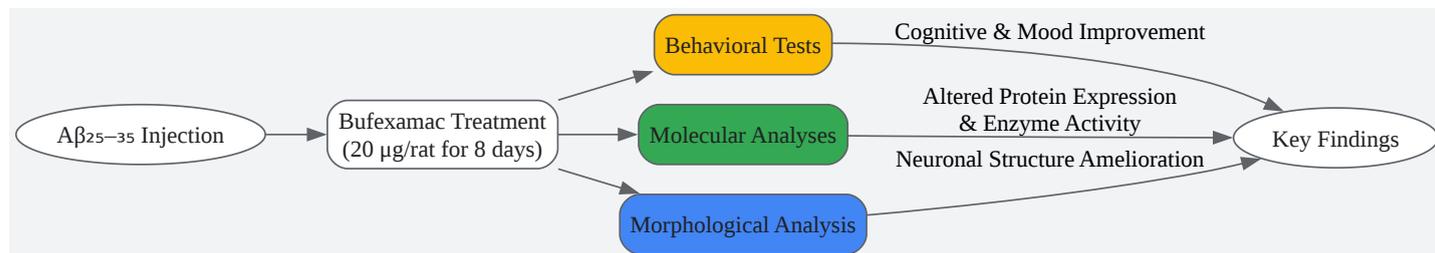
Bufexamac's dual mechanisms target inflammation and epigenetic regulation.

Experimental Protocol in Alzheimer's Disease Research

A recent preclinical study investigated the effects of **bufexamac** on an $A\beta$ -induced rat model of Alzheimer's disease [3] [4]. The detailed methodology is as follows:

- **Animal Model:** Male rats were injected with $A\beta_{25-35}$ to induce Alzheimer's-like symptoms [3] [4].
- **Treatment:** Rats were treated with **20 $\mu\text{g}/\text{rat}$ of Bufexamac** for **8 days** [3] [4].
- **Behavioral Assessments:** Cognitive function, depression, and anxiety were evaluated using standardized behavioral tests [3].
- **Molecular & Morphological Analyses:**
 - **Western Blotting:** Detected protein expression levels related to neuroinflammation (GFAP, Iba1), histone and α -tubulin acetylation, and proteins in the stromal interaction molecule (STIM) pathway [3] [4].
 - **ELISA:** Measured monoamine oxidase (MAO) enzyme activity [3].
 - **H&E Staining:** Assessed morphological changes, healthy neuron count, and neuronal structure in the hippocampus [3].

The experimental workflow from the study is summarized below:



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*Workflow for evaluating **Bufexamac** in Alzheimer's disease model.*

Analytical Determination Method

An electrochemical method was developed for the sensitive determination of **bufexamac**, which could be applicable in pharmaceutical and research settings [7].

- **Technique:** Differential Pulse Voltammetry (DPV) using a Glassy Carbon Electrode (GCE) [7].
- **Linear Range:** (6.0×10^{-6}) M to (1.0×10^{-4}) M (in standard solution) [7].

- **Sensitivity:**
 - **Limit of Detection (LOD):** (2.64×10^{-8}) M [7].
 - **Limit of Quantification (LOQ):** (8.79×10^{-8}) M [7].
- **Application in Biological Media:** The method was successfully validated for quantifying **bufexamac** in commercial human serum samples, with a linear range of (8.0×10^{-6}) M to (1.0×10^{-4}) M and an LOD of (1.59×10^{-7}) M [7].

Critical Safety Information

For research involving **bufexamac**, note its significant safety concern:

- **Contact Dermatitis:** The primary reason for its withdrawal from markets in Europe and other regions is a **high prevalence of allergic contact dermatitis** [1] [2] [5]. Skin reactions were often severe and protracted, making it difficult to distinguish from the condition being treated [2].

Conclusion for Research Professionals

Bufexamac presents a compelling case for drug repurposing. While its future as a topical anti-inflammatory is limited due to safety issues, its **selective inhibition of Class IIb HDACs** opens promising avenues for neurological drug discovery [3] [4]. The established experimental and analytical protocols provide a solid foundation for further investigation into its potential as a more targeted epigenetic therapy for Alzheimer's disease and other neurodegenerative conditions.

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To cite this document: Smolecule. [Bufexamac Profile and Regulatory Status]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b522252#what-is-bufexamac-used-for]

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